Cas no 2228610-47-5 (1-2-(3,3-dimethylcyclohexyl)ethylpiperazine)

1-2-(3,3-Dimethylcyclohexyl)ethylpiperazine is a specialized cycloaliphatic piperazine derivative with potential applications in pharmaceutical and agrochemical synthesis. Its unique structural features, including the 3,3-dimethylcyclohexyl moiety, contribute to enhanced steric and electronic properties, making it a valuable intermediate for designing bioactive compounds. The compound exhibits favorable stability and solubility characteristics, facilitating its use in diverse synthetic pathways. Its rigid cyclohexyl backbone may also influence conformational preferences in target molecules, improving selectivity or potency in drug discovery. The piperazine core further offers versatility for derivatization, enabling the development of novel analogs with tailored pharmacological or chemical profiles. This compound is typically handled under controlled conditions due to its reactive functional groups.
1-2-(3,3-dimethylcyclohexyl)ethylpiperazine structure
2228610-47-5 structure
商品名:1-2-(3,3-dimethylcyclohexyl)ethylpiperazine
CAS番号:2228610-47-5
MF:C14H28N2
メガワット:224.385523796082
CID:5800955
PubChem ID:165697338

1-2-(3,3-dimethylcyclohexyl)ethylpiperazine 化学的及び物理的性質

名前と識別子

    • 1-2-(3,3-dimethylcyclohexyl)ethylpiperazine
    • 2228610-47-5
    • EN300-1727720
    • 1-[2-(3,3-dimethylcyclohexyl)ethyl]piperazine
    • インチ: 1S/C14H28N2/c1-14(2)6-3-4-13(12-14)5-9-16-10-7-15-8-11-16/h13,15H,3-12H2,1-2H3
    • InChIKey: XKAKCSMYWLBDLQ-UHFFFAOYSA-N
    • ほほえんだ: N1(CCNCC1)CCC1CCCC(C)(C)C1

計算された属性

  • せいみつぶんしりょう: 224.225248902g/mol
  • どういたいしつりょう: 224.225248902g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 207
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 15.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

1-2-(3,3-dimethylcyclohexyl)ethylpiperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1727720-5.0g
1-[2-(3,3-dimethylcyclohexyl)ethyl]piperazine
2228610-47-5
5g
$3812.0 2023-06-04
Enamine
EN300-1727720-1.0g
1-[2-(3,3-dimethylcyclohexyl)ethyl]piperazine
2228610-47-5
1g
$1315.0 2023-06-04
Enamine
EN300-1727720-2.5g
1-[2-(3,3-dimethylcyclohexyl)ethyl]piperazine
2228610-47-5
2.5g
$2576.0 2023-09-20
Enamine
EN300-1727720-10.0g
1-[2-(3,3-dimethylcyclohexyl)ethyl]piperazine
2228610-47-5
10g
$5652.0 2023-06-04
Enamine
EN300-1727720-0.25g
1-[2-(3,3-dimethylcyclohexyl)ethyl]piperazine
2228610-47-5
0.25g
$1209.0 2023-09-20
Enamine
EN300-1727720-1g
1-[2-(3,3-dimethylcyclohexyl)ethyl]piperazine
2228610-47-5
1g
$1315.0 2023-09-20
Enamine
EN300-1727720-5g
1-[2-(3,3-dimethylcyclohexyl)ethyl]piperazine
2228610-47-5
5g
$3812.0 2023-09-20
Enamine
EN300-1727720-0.5g
1-[2-(3,3-dimethylcyclohexyl)ethyl]piperazine
2228610-47-5
0.5g
$1262.0 2023-09-20
Enamine
EN300-1727720-0.05g
1-[2-(3,3-dimethylcyclohexyl)ethyl]piperazine
2228610-47-5
0.05g
$1104.0 2023-09-20
Enamine
EN300-1727720-0.1g
1-[2-(3,3-dimethylcyclohexyl)ethyl]piperazine
2228610-47-5
0.1g
$1157.0 2023-09-20

1-2-(3,3-dimethylcyclohexyl)ethylpiperazine 関連文献

1-2-(3,3-dimethylcyclohexyl)ethylpiperazineに関する追加情報

Introduction to 1-2-(3,3-dimethylcyclohexyl)ethylpiperazine (CAS No. 2228610-47-5)

1-2-(3,3-dimethylcyclohexyl)ethylpiperazine, identified by the chemical abstracts service number 2228610-47-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This piperazine derivative, characterized by its bulky 3,3-dimethylcyclohexyl side chain, has garnered attention due to its structural uniqueness and potential pharmacological applications. The compound’s molecular framework combines the versatility of piperazine with the steric hindrance provided by the dimethylcyclohexyl group, making it a valuable scaffold for drug discovery and development.

The 1-2-(3,3-dimethylcyclohexyl)ethylpiperazine structure presents a fascinating interplay between lipophilicity and basicity, which are critical parameters in determining its biological activity. The presence of the rigid dimethylcyclohexyl moiety not only influences the compound’s solubility profile but also modulates its interactions with biological targets. This feature has been explored in recent studies aiming to develop novel therapeutic agents with improved pharmacokinetic properties.

In recent years, there has been growing interest in piperazine derivatives as pharmacophores due to their ability to interact with a wide range of biological targets, including enzymes and receptors. The 1-2-(3,3-dimethylcyclohexyl)ethylpiperazine derivative, with its distinct structural features, has been investigated for its potential role in modulating neurotransmitter systems. Specifically, its ability to influence the activity of monoamine transporters and receptors has made it a subject of interest in the development of treatments for neurological and psychiatric disorders.

One of the most compelling aspects of 1-2-(3,3-dimethylcyclohexyl)ethylpiperazine is its synthetic accessibility. The compound can be readily prepared through well-established organic synthesis routes, allowing for scalable production and further structural modifications. This accessibility has enabled researchers to explore various analogues and derivatives, each with unique pharmacological profiles. For instance, modifications to the dimethylcyclohexyl group have been shown to alter the compound’s binding affinity and selectivity towards specific targets.

Recent advancements in computational chemistry have further enhanced the understanding of 1-2-(3,3-dimethylcyclohexyl)ethylpiperazine’s behavior. Molecular docking studies have revealed that this compound can effectively interact with proteins involved in neurotransmitter transport and signaling. These insights have guided the design of more potent and selective derivatives aimed at treating conditions such as depression, anxiety, and addiction. The computational predictions have been validated through experimental studies, reinforcing the compound’s potential as a lead molecule in drug development.

The pharmacological evaluation of 1-2-(3,3-dimethylcyclohexyl)ethylpiperazine has revealed several promising properties. In preclinical studies, the compound has demonstrated moderate affinity for serotonin transporters (SERT) and norepinephrine transporters (NET), suggesting its utility as an adjunct therapy for depression and other mood disorders. Additionally, its interaction with dopamine receptors has raised interest in its potential as an anxiolytic agent. These findings highlight the compound’s multifaceted pharmacological profile and its potential therapeutic applications.

The synthesis and characterization of 1-2-(3,3-dimethylcyclohexyl)ethylpiperazine have also contributed to our understanding of piperazine chemistry. The compound’s stability under various conditions has been assessed through spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses have provided valuable insights into its molecular structure and dynamics, aiding in the optimization of synthetic pathways.

In conclusion,1-2-(3,3-dimethylcyclohexyl)ethylpiperazine (CAS No. 2228610-47-5) represents a significant advancement in pharmaceutical research due to its unique structural features and promising pharmacological properties. Its ability to modulate neurotransmitter systems makes it a valuable candidate for further development into therapeutic agents targeting neurological and psychiatric disorders. As research continues to uncover new applications for this compound,1-2-(3,3-dimethylcyclohexyl)ethylpiperazine is poised to play a crucial role in shaping the future of medicinal chemistry.

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